Isoeleutherin
Overview
Description
Isoeleutherin is a naphthoquinone derivative isolated from the plant Eleutherine plicata. It is known for its diverse biological activities, including antifungal, antiviral, and antitumor properties . This compound has been extensively studied for its potential therapeutic applications, particularly in traditional medicine.
Mechanism of Action
Target of Action
Isoeleutherin, also known as (+)-Allo-eleutherin, is a naphthopyran derivative isolated from E. americana Merr. Et Heyne . It has been found to play an important role in the selective modulation of T helper cell-mediated immune responses . This suggests that T helper cells could be one of the primary targets of this compound .
Mode of Action
This compound interacts with its targets, primarily T helper cells, to modulate immune responses . It has been found to interact with highly conserved residues from the binding cavity of the cytochrome bc1 complex, a protein found in mitochondria . This interaction suggests that this compound may influence the function of this protein complex, thereby affecting cellular processes.
Biochemical Pathways
It has been suggested that this compound’s anti-fungal, anti-viral, and anti-tumor activities may be linked to its ability to modulate t helper cell-mediated immune responses This could potentially affect various immune-related pathways and their downstream effects
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
This compound has been found to exhibit anti-fungal, anti-viral, and anti-tumor activities . These effects are likely the result of this compound’s interaction with its targets and its influence on various cellular processes. For instance, this compound has been found to be cytotoxic, with higher rates of DNA fragmentation observed . This suggests that this compound may induce cell death in certain contexts.
Biochemical Analysis
Biochemical Properties
Isoeleutherin interacts with several enzymes and proteins. For instance, it has been shown to interact with Trypanothione Reductase (TR), an enzyme crucial for the survival of certain parasites . Additionally, this compound has been found to interact with highly conserved residues from the binding cavity of the cytochrome bc1 complex, a protein found in mitochondria .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to have cytotoxic effects, causing higher rates of DNA fragmentation . It also selectively stimulates IFNγ production, enhancing Th1-mediated immune responses .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It interacts with the cytochrome bc1 complex in a similar manner to the anti-malarial drug atovaquone . This interaction is thought to be responsible for its antiplasmodial activity. Furthermore, this compound has been found to stimulate the activation of T-bet gene transcription, which is crucial for the production of IFNγ .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been found to have a half-life of 6.11 hours when administered orally to rats . This suggests that this compound is relatively stable in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving rats, it was found that this compound had an absolute oral bioavailability of 5.38%
Metabolic Pathways
It is known that this compound interacts with enzymes such as TR and the cytochrome bc1 complex, suggesting that it may be involved in the metabolic pathways associated with these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study involving rats found that this compound had the highest distribution in the small intestine following oral administration
Subcellular Localization
Given its interactions with mitochondrial proteins such as the cytochrome bc1 complex , it is possible that this compound may be localized to the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoeleutherin can be synthesized through the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. This precursor is obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Isoeleutherin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
Isoeleutherin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its antifungal, antiviral, and antitumor activities.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as leishmaniasis and coronary heart disease
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
Eleutherin: Known for its antifungal and coronary artery-enhancing activities.
Eleutherol: Exhibits antioxidant and antimalarial properties.
Uniqueness of Isoeleutherin: this compound stands out due to its potent antitumor activity and selective modulation of immune responses, making it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
(1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIIJBMBCZPSW-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078723-14-4, 64869-74-5 | |
Record name | Isoeleutherin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078723144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOELEUTHERIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LZK6NO39X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOELEUTHERIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059QL9S53Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the known molecular targets of Isoeleutherin?
A1: Research suggests that this compound interacts with several molecular targets, including:
- Trypanothione Reductase (TR): Molecular docking and molecular dynamics simulations indicate that this compound exhibits favorable interactions with TR, an enzyme crucial for the survival of Leishmania parasites. []
- Topoisomerase II: this compound demonstrates a good complementarity within the active site of Topoisomerase II, a key enzyme involved in DNA replication and repair. []
- Caspase 8: Studies have explored this compound's activity on Caspase 8, a protease involved in apoptosis (programmed cell death). []
- Nitric Oxide Synthase (iNOS): Research indicates that this compound, alongside other compounds from Eleutherine americana, can inhibit iNOS, an enzyme involved in the production of nitric oxide, potentially impacting inflammatory responses. []
Q2: How does this compound's interaction with these targets translate into potential therapeutic effects?
A2: The interaction of this compound with these targets suggests several potential therapeutic applications:
- Anti-leishmanial activity: By inhibiting TR, this compound may disrupt the redox balance in Leishmania parasites, leading to their death. []
- Anticancer activity: Interference with Topoisomerase II function can inhibit cancer cell growth and proliferation. []
- Anti-inflammatory activity: Inhibition of iNOS suggests a potential role for this compound in modulating inflammatory processes. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C15H14O5 and a molecular weight of 274.26 g/mol.
Q4: What spectroscopic data are available for this compound?
A4: Various research articles report spectroscopic data for this compound, including:
- NMR (Nuclear Magnetic Resonance) spectroscopy: 1D and 2D NMR experiments have been crucial in elucidating the structure of this compound. [, ]
- Mass spectrometry (MS): MS data provide information about the molecular mass and fragmentation patterns of this compound. [, ]
Q5: Is there information on the stability of this compound under various conditions (e.g., temperature, pH, light)?
A: While specific data on this compound's stability under various conditions is limited in the provided research, studies highlight the importance of proper formulation strategies to enhance its stability and bioavailability. []
Q6: Does this compound exhibit any known catalytic properties?
A6: The current research primarily focuses on this compound's biological activity rather than catalytic properties. No studies in the provided set explore its potential as a catalyst.
Q7: How has computational chemistry been employed in this compound research?
A7: Computational chemistry plays a significant role in understanding this compound's interactions with its targets:
- Molecular docking: This technique has been used to predict the binding mode and affinity of this compound to enzymes like TR and Topoisomerase II. [, ]
- Molecular dynamics simulations: These simulations provide insights into the stability of the this compound-target complex and the dynamic interactions within the binding site. []
- Pharmacokinetic parameter prediction: Computational models have been used to predict this compound's absorption, distribution, metabolism, and excretion (ADME) properties. []
Q8: How do structural modifications of this compound affect its biological activity?
A8: Studies exploring this compound analogs indicate that even minor structural changes can significantly impact its activity:
- Anti-leishmanial activity: Analogs of this compound show variations in their activity against Leishmania parasites, suggesting the importance of specific structural features for optimal target engagement. []
- Toxicity: Structural modifications have led to the development of this compound analogs with a lower mutagenic potential compared to the parent compound. []
Q9: What are the challenges in formulating this compound for therapeutic use?
A: The development of this compound as a therapeutic agent requires addressing challenges related to its stability and bioavailability. [] Specific formulation strategies are needed to improve its solubility and enhance its delivery to target tissues.
Q10: What SHE regulations are relevant to this compound research and development?
A10: While specific SHE regulations are not discussed in the provided research, researchers must adhere to ethical guidelines and standard operating procedures for handling and studying natural products. Environmental impact assessments might be necessary for large-scale production.
Q11: What is the relationship between this compound's pharmacokinetic properties and its in vivo activity?
A11: While research highlights this compound's in vitro activity, further in vivo studies are needed to establish a clear relationship between its pharmacokinetic properties and its efficacy in animal models and clinical settings.
Q12: What in vitro models have been used to study this compound's biological activity?
A12: Several in vitro models have been employed, including:
- Micronucleus test: This test assesses the genotoxicity of this compound in human hepatoma cells (HepG2). []
- Antileishmanial assays: this compound's activity against Leishmania parasites has been evaluated in vitro. []
- Antibacterial assays: Research has explored the antibacterial potential of this compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []
- Antifungal assays: this compound exhibits antifungal activity against various fungal species, including Cladosporium sphaerospermum, a plant pathogen. []
- Cytotoxicity assays: MTT assays have been used to evaluate this compound's inhibitory effects on the proliferation of cancer cell lines, such as K562 (human erythroleukemia). []
Q13: What is the safety profile of this compound?
A13: While this compound exhibits promising biological activities, comprehensive toxicological studies are essential to determine its safety profile, including potential long-term effects.
Q14: What are the potential strategies for improving the delivery of this compound to target tissues?
A14: Targeted drug delivery systems, such as nanoparticles or liposomes, hold promise for enhancing this compound's delivery to specific tissues, thereby improving its efficacy and potentially reducing off-target effects.
Q15: Are there any known biomarkers associated with this compound's efficacy or toxicity?
A15: The current research does not identify specific biomarkers associated with this compound. Identifying such biomarkers could help predict treatment response, monitor therapeutic efficacy, and manage potential adverse effects.
Q16: What analytical methods are used to characterize and quantify this compound?
A16: Various analytical techniques have been employed:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with different detectors, allows the separation and quantification of this compound in complex mixtures. [, ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective method allows for the accurate quantification of this compound in biological samples, including plasma and tissues. []
- Micellar Electrokinetic Chromatography (MEKC): This technique provides a rapid and efficient approach for separating and analyzing this compound and other related compounds. []
- Monolithic Capillary Electrochromatography (CEC): This method enables the separation and analysis of this compound enantiomers, providing valuable information about its stereochemistry and biological activity. []
Q17: What is the environmental fate of this compound?
A17: The provided research does not delve into the environmental impact and degradation pathways of this compound. Future studies should address these aspects, particularly if large-scale production for pharmaceutical applications is considered.
Q18: How do the dissolution and solubility properties of this compound affect its bioavailability?
A: this compound's limited solubility in aqueous media presents a challenge for its bioavailability. [] Formulation strategies to improve its dissolution rate and solubility are crucial for enhancing its absorption and therapeutic efficacy.
Q19: What are the key parameters considered in validating analytical methods for this compound analysis?
A: Validation of analytical methods, such as UPLC-MS/MS and HPLC, involves evaluating parameters like accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), specificity, recovery, and stability to ensure reliable and reproducible results. [, , ]
Q20: What measures are crucial for ensuring the quality and consistency of this compound during development and manufacturing?
A20: Implementing robust quality control measures throughout the development and manufacturing processes is essential. This includes standardizing extraction procedures, characterizing and authenticating the isolated compound, and establishing specifications for purity, stability, and other critical quality attributes.
Q21: Does this compound induce any immunological responses?
A21: The provided research does not provide information regarding this compound's potential immunogenicity. Future studies should investigate its potential to elicit immune responses and explore strategies to mitigate any undesirable immunological effects.
A21: These aspects are not covered in the provided research articles. Future investigations could address these points to provide a more comprehensive understanding of this compound's potential as a therapeutic agent.
Q22: What are the key historical milestones in this compound research?
A22: Research on this compound spans several decades, with key milestones including:
- Early isolation and structural elucidation: this compound was first isolated from Eleutherine bulbosa, and its structure was determined using chemical degradation and spectroscopic methods. [, , ]
- Development of synthetic routes: Various synthetic strategies have been developed to access this compound and its analogs, facilitating further investigations into its biological activity and potential therapeutic applications. [, , , , , , , , ]
- Exploration of diverse biological activities: Research has increasingly focused on understanding the diverse biological activities of this compound, including its anti-leishmanial, anticancer, anti-inflammatory, antibacterial, and antifungal properties. [, , , , , ]
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